(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 151911-22-7
VCID: VC21089767
InChI: InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC=C(C(=C1)C(CC(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

CAS No.: 151911-22-7

Cat. No.: VC21089767

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid - 151911-22-7

Specification

CAS No. 151911-22-7
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (3R)-3-amino-3-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key RSCLTSJQAQBNCE-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@H](CC(=O)[O-])[NH3+])F
SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)F
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator